molecular formula C8H8ClNO3 B12458222 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene

1-Chloro-2-methoxy-5-methyl-3-nitrobenzene

Cat. No.: B12458222
M. Wt: 201.61 g/mol
InChI Key: XKPBFVAXBCMARY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-methoxy-5-methyl-3-nitrobenzene is an aromatic compound with the molecular formula C8H8ClNO3 It is characterized by the presence of a chlorine atom, a methoxy group, a methyl group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-chloro-2-methoxy-5-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to avoid over-nitration.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can yield amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate under basic conditions.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

1-Chloro-2-methoxy-5-methyl-3-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-chloro-2-methoxy-5-methyl-3-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound’s electrophilic nature allows it to participate in substitution reactions, affecting molecular pathways and biological processes.

Comparison with Similar Compounds

  • 1-Chloro-2-methoxy-4-nitrobenzene
  • 1-Chloro-2-methoxy-5-nitrobenzene
  • 1-Chloro-2-methyl-3-nitrobenzene

Comparison: 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene is unique due to the specific positioning of its substituents, which influences its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

1-chloro-2-methoxy-5-methyl-3-nitrobenzene

InChI

InChI=1S/C8H8ClNO3/c1-5-3-6(9)8(13-2)7(4-5)10(11)12/h3-4H,1-2H3

InChI Key

XKPBFVAXBCMARY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OC)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.